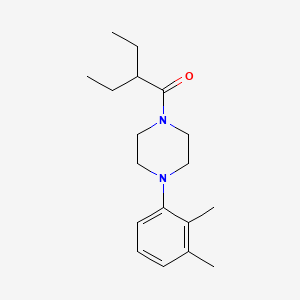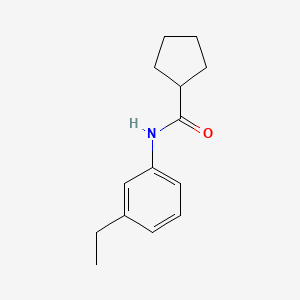![molecular formula C16H24N2O4S B5788702 3-methyl-N-({4-[(3-methylbutanoyl)amino]phenyl}sulfonyl)butanamide](/img/structure/B5788702.png)
3-methyl-N-({4-[(3-methylbutanoyl)amino]phenyl}sulfonyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-N-({4-[(3-methylbutanoyl)amino]phenyl}sulfonyl)butanamide, also known as MS-275, is a synthetic histone deacetylase (HDAC) inhibitor. It has been found to have potential therapeutic applications in cancer treatment, as well as in other diseases such as HIV and Alzheimer's.
Mechanism of Action
3-methyl-N-({4-[(3-methylbutanoyl)amino]phenyl}sulfonyl)butanamide is a HDAC inhibitor, meaning that it inhibits the activity of HDAC enzymes that remove acetyl groups from histone proteins. This results in an increase in histone acetylation, which can lead to changes in gene expression. This compound has been found to induce cell cycle arrest and apoptosis in cancer cells by upregulating the expression of genes involved in these processes. It has also been found to reactivate latent HIV-1 expression by upregulating the expression of the viral promoter.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects, including the induction of cell cycle arrest and apoptosis in cancer cells, the reactivation of latent HIV-1 expression, and the improvement of cognitive function in a mouse model of Alzheimer's. It has also been found to upregulate the expression of genes involved in cell differentiation and immune response.
Advantages and Limitations for Lab Experiments
One advantage of 3-methyl-N-({4-[(3-methylbutanoyl)amino]phenyl}sulfonyl)butanamide is that it is a selective HDAC inhibitor, meaning that it targets specific HDAC enzymes and does not affect others. This can be useful in lab experiments where specific HDAC enzymes need to be targeted. One limitation of this compound is that it can have off-target effects, meaning that it can affect other proteins besides HDAC enzymes. This can make it difficult to interpret results from lab experiments.
Future Directions
There are several future directions for research on 3-methyl-N-({4-[(3-methylbutanoyl)amino]phenyl}sulfonyl)butanamide. One direction is to investigate its potential as a therapeutic agent in cancer treatment, particularly in combination with other drugs. Another direction is to investigate its potential as a therapeutic agent in HIV treatment, particularly in combination with other drugs. Additionally, further research is needed to understand the mechanisms by which this compound improves cognitive function in Alzheimer's and to investigate its potential as a therapeutic agent in the disease.
Synthesis Methods
3-methyl-N-({4-[(3-methylbutanoyl)amino]phenyl}sulfonyl)butanamide can be synthesized using a variety of methods, including the reaction of 4-aminobenzoyl chloride with 3-methylbutyric acid, followed by reaction with butanoyl chloride and sulfuryl chloride. Other methods include the reaction of 4-aminobenzoyl chloride with 3-methylbutyric acid, followed by reaction with butanoyl chloride and sodium hydride, or the reaction of 4-aminobenzoyl chloride with 3-methylbutyric acid, followed by reaction with butanoyl chloride and lithium diisopropylamide.
Scientific Research Applications
3-methyl-N-({4-[(3-methylbutanoyl)amino]phenyl}sulfonyl)butanamide has been shown to have potential therapeutic applications in cancer treatment, as it can induce cell cycle arrest and apoptosis in cancer cells. It has also been found to have potential applications in other diseases such as HIV and Alzheimer's. In HIV, this compound has been found to reactivate latent HIV-1 expression in vitro, suggesting that it may have potential as a therapeutic agent in HIV treatment. In Alzheimer's, this compound has been found to improve cognitive function in a mouse model of the disease.
properties
IUPAC Name |
3-methyl-N-[4-(3-methylbutanoylsulfamoyl)phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-11(2)9-15(19)17-13-5-7-14(8-6-13)23(21,22)18-16(20)10-12(3)4/h5-8,11-12H,9-10H2,1-4H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZHHXMTUPFCJKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(=O)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-{[(2,5-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5788631.png)
![2-chloro-4,5-difluoro-N-{2-[(2-pyridinylamino)carbonyl]phenyl}benzamide](/img/structure/B5788635.png)




![2-fluorobenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5788669.png)


![2-[(4-chlorobenzyl)thio]-N-(3-fluorophenyl)acetamide](/img/structure/B5788694.png)


![methyl 2-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate](/img/structure/B5788727.png)
